Benzhydryl 2-(thiophene-2-carbonylamino)acetate
Overview
Description
Benzhydryl 2-(thiophene-2-carbonylamino)acetate is an organic compound that combines the structural features of benzhydryl and thiophene derivatives. Benzhydryl compounds are known for their diverse pharmacological activities, while thiophene derivatives are recognized for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of benzhydryl chloride with thiophene-2-carbonylaminoacetic acid. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The reaction can be represented as follows:
Benzhydryl chloride+Thiophene-2-carbonylaminoacetic acidBase, RefluxBenzhydryl 2-(thiophene-2-carbonylamino)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free conditions and the use of catalytic amounts of reagents can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzhydryl derivatives
Scientific Research Applications
Benzhydryl 2-(thiophene-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of benzhydryl 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzhydryl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetate: Shares the thiophene ring but lacks the benzhydryl group.
Thiophene-3-acetate: Positional isomer of thiophene-2-acetate.
Diphenhydramine: Contains the benzhydryl group but lacks the thiophene ring
Uniqueness
Benzhydryl 2-(thiophene-2-carbonylamino)acetate is unique due to its combination of benzhydryl and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
benzhydryl 2-(thiophene-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-18(14-21-20(23)17-12-7-13-25-17)24-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBMEHHSPOLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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